molecular formula C10H9F2NO B2542489 N-[(2,6-difluorophenyl)methyl]prop-2-enamide CAS No. 2459725-69-8

N-[(2,6-difluorophenyl)methyl]prop-2-enamide

Cat. No. B2542489
CAS RN: 2459725-69-8
M. Wt: 197.185
InChI Key: WIVHGODUFGESHN-UHFFFAOYSA-N
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Description

“N-[(2,6-difluorophenyl)methyl]prop-2-enamide” is a chemical compound with the formula C10H9F2NO. It has a molecular weight of 197.18 g/mol . It is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .


Synthesis Analysis

A similar compound, a fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was synthesized in 90% yield and crystallized by a slow evaporation technique . The synthesis process involved scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, 1H, 13C, and 19F nuclear magnetic resonance .

Scientific Research Applications

Enaminones as Pharmacophores

Enaminones, including compounds structurally related to N-[(2,6-difluorophenyl)methyl]prop-2-enamide, have been extensively studied for their versatile therapeutic pharmacophores. Research has expanded beyond their initial recognition for anticonvulsant activity to uncover novel therapeutic potentials and mechanisms. Notably, enaminones have been explored for their role in brain transport mechanisms, with implications for developing new treatments across a variety of conditions (Eddington et al., 2000).

Polymer and Gas Separation Applications

The synthesis and characterization of polymers derived from similar fluorinated compounds have shown significant promise in gas separation technologies. These advancements include the development of new polyimides with enhanced properties for selective gas permeability, which could revolutionize industrial gas separation processes (Al-Masri et al., 1999).

Antipathogenic Applications

The antipathogenic activities of thiourea derivatives, including those structurally akin to N-[(2,6-difluorophenyl)methyl]prop-2-enamide, have been investigated for their efficacy against various bacterial strains. These compounds exhibit significant antimicrobial activities, highlighting their potential for development into novel antibacterial agents (Limban et al., 2011).

Asymmetric Fluorination Techniques

Research into the asymmetric fluorination of enamides, including compounds related to N-[(2,6-difluorophenyl)methyl]prop-2-enamide, has opened new avenues for the synthesis of α-fluoroimines. These compounds serve as valuable intermediates for producing β-fluoroamines, crucial building blocks in pharmaceutical synthesis, underscoring the importance of fluorination techniques in medicinal chemistry (Phipps et al., 2012).

Synthesis of Fungicidal Compounds

The creation of fungicidal compounds from exocyclic enamides, structurally comparable to N-[(2,6-difluorophenyl)methyl]prop-2-enamide, demonstrates their utility in addressing agricultural challenges. These novel compounds exhibit potent activity against pathogenic fungi, offering a pathway to more effective fungicides for crop protection (Tian et al., 2015).

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c1-2-10(14)13-6-7-8(11)4-3-5-9(7)12/h2-5H,1,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVHGODUFGESHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=C(C=CC=C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,6-difluorophenyl)methyl]prop-2-enamide

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